molecular formula C8H7IN2O3 B4237607 3-iodo-N-methyl-5-nitrobenzamide

3-iodo-N-methyl-5-nitrobenzamide

Cat. No.: B4237607
M. Wt: 306.06 g/mol
InChI Key: PXJNCQXBGMWORB-UHFFFAOYSA-N
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Description

3-Iodo-N-methyl-5-nitrobenzamide is a benzamide derivative featuring a nitro group at the 5-position, an iodine atom at the 3-position, and an N-methyl substituent on the amide group. Its molecular formula is C₉H₈IN₂O₃, with a molar mass of 334.08 g/mol. The iodine substituent may enhance its utility in radiopharmaceuticals or contrast agents, as iodinated aromatic compounds are commonly used in imaging applications .

Properties

IUPAC Name

3-iodo-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJNCQXBGMWORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-methyl-5-nitrobenzamide typically involves the iodination of N-methyl-5-nitrobenzamide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, copper(I) iodide, dimethyl sulfoxide (DMSO)

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), iron powder, hydrochloric acid

    Oxidation: Potassium permanganate, chromium trioxide

Major Products

    Substitution: Formation of azido or cyano derivatives

    Reduction: Formation of 3-iodo-N-methyl-5-aminobenzamide

    Oxidation: Formation of various oxidized derivatives, depending on the specific conditions used

Scientific Research Applications

3-iodo-N-methyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 3-iodo-N-methyl-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-iodo-N-methyl-5-nitrobenzamide and related benzamide/benzoic acid derivatives:

Compound Name Structure/Substituents Molecular Formula Key Properties/Applications
This compound (Target) 3-I, 5-NO₂, N-CH₃ on amide C₉H₈IN₂O₃ Potential radiopharmaceutical/contrast agent due to iodine; nitro group may confer reactivity.
3-Iodo-N-methoxy-N-methyl-5-nitrobenzamide 3-I, 5-NO₂, N-(CH₃)OCH₃ on amide () C₁₀H₁₀IN₂O₄ Methoxy group increases steric bulk, potentially altering solubility or metabolic stability .
3-Methoxy-5-nitrobenzamide 3-OCH₃, 5-NO₂, no iodine () C₈H₈N₂O₄ Lacks iodine; methoxy group may enhance lipophilicity but reduce halogen-based applications .
3-Iodo-5-nitrobenzoic acid 3-I, 5-NO₂, carboxylic acid instead of amide () C₇H₄INO₄ Acidic functional group limits membrane permeability; used as a synthetic intermediate .
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid 5-NO₂, methylaminocarbonyl group, carboxylic acid () C₉H₈N₂O₅ Dual functional groups (amide and acid) enable diverse reactivity in medicinal chemistry .
3-Iodo-4-methyl-N-[3-(4-methylimidazolyl)phenyl]benzamide 4-CH₃, 3-I, complex aryl substituent () C₂₂H₁₉FIN₃O Extended aromatic system with imidazole may improve binding to biological targets (e.g., kinases) .

Key Insights:

Iodine vs. Methoxy Substitution: The iodine atom in the target compound distinguishes it from non-halogenated analogs like 3-methoxy-5-nitrobenzamide. Iodine’s electronegativity and van der Waals radius may enhance intermolecular interactions (e.g., halogen bonding), which are critical in drug-receptor binding or crystal packing .

Amide vs. Carboxylic Acid : Compared to 3-iodo-5-nitrobenzoic acid, the amide group in the target compound reduces acidity (pKa ~10–12 for amides vs. ~2–4 for carboxylic acids), improving bioavailability in physiological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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